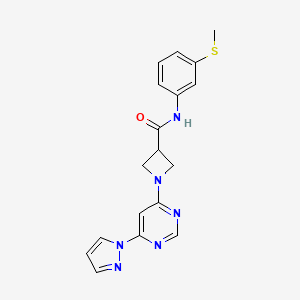
3-(1,2,4-triazol-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the molecular formula C9H6N4. It is a derivative of benzonitrile where a 1,2,4-triazole ring is attached to the benzene ring at the third position. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and coordination chemistry .
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,4-triazole ring have been reported to interact with various targets such as heat shock protein 90 (hsp90), a promising anticancer drug target .
Mode of Action
It’s known that triazole derivatives can form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties . In the case of aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in cancer cell proliferation .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been associated with improved pharmacokinetic properties .
Result of Action
Some compounds with a similar structure have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .
Action Environment
It’s known that the 1,2,4-triazole ring is stable under various conditions, including thermal and acidic environments, and is insensitive to redox, hydrolysis, and enzymatic hydrolase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-triazol-1-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminobenzonitrile with formamide and hydrazine hydrate under reflux conditions. This reaction forms the 1,2,4-triazole ring attached to the benzene ring .
Another method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide derivative of benzonitrile reacts with an alkyne to form the triazole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2,4-triazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of 3-(1,2,4-triazol-1-yl)benzylamine.
Substitution: Formation of halogenated triazole derivatives.
Aplicaciones Científicas De Investigación
3-(1,2,4-triazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Used in the development of new materials with unique properties, such as coordination polymers.
Comparación Con Compuestos Similares
3-(1,2,4-triazol-1-yl)benzonitrile can be compared with other triazole derivatives such as:
3-(1,2,3-triazol-1-yl)benzonitrile: Similar structure but different arrangement of nitrogen atoms in the triazole ring.
4-(1,2,4-triazol-1-yl)benzonitrile: The triazole ring is attached at the fourth position of the benzene ring.
3,5-di(1,2,4-triazol-1-yl)benzonitrile: Contains two triazole rings attached to the benzene ring.
The uniqueness of this compound lies in its specific arrangement of the triazole ring, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-(1,2,4-triazol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARARITHHDLOSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine](/img/structure/B2947827.png)
![3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2947828.png)
![Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B2947829.png)

![Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2947834.png)
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;dihydrochloride](/img/structure/B2947836.png)
![N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide](/img/structure/B2947837.png)

![N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2947840.png)
![N-benzyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2947842.png)


![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2947845.png)

